molecular formula C13H14ClNO B12621967 5-Chloro-8-methyl-2-propyl-4-quinolinol CAS No. 1070880-11-3

5-Chloro-8-methyl-2-propyl-4-quinolinol

Cat. No.: B12621967
CAS No.: 1070880-11-3
M. Wt: 235.71 g/mol
InChI Key: GXEJWQDLCZMKBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-propyl-4-quinolinol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-8-methyl-2-propyl-4-quinolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2-propyl-4-quinolinol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable compound for various research applications .

Biological Activity

5-Chloro-8-methyl-2-propyl-4-quinolinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of substituents such as chlorine and methyl groups enhances its biological activity. The compound's molecular formula is C12H12ClNC_{12}H_{12}ClN with a molecular weight of approximately 219.68 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism, leading to cell death.
  • Anticancer Properties : Research indicates that this quinoline derivative can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. It may also modulate signaling pathways involved in cell survival and proliferation.
  • Antifungal Activity : The compound has shown efficacy against pathogenic fungi, making it a potential candidate for treating fungal infections.

Biological Activity Data

Activity Type Pathogen/Cell Line Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
AntibacterialStaphylococcus aureus221 × 10^-4
AntibacterialEscherichia coli201 × 10^-5
AntifungalCandida albicans190.6 - 6.3
AnticancerHeLa cellsN/AN/A

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics . The MIC values indicated strong bactericidal effects, particularly against resistant strains.
  • Anticancer Potential : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis without significant cytotoxicity to normal cells at therapeutic concentrations . This selectivity highlights its potential as an anticancer agent.
  • Fungal Inhibition : The compound was tested against Microsporum gypseum and demonstrated significant antifungal activity, suggesting its application in treating dermatophyte infections .

Properties

CAS No.

1070880-11-3

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-8-methyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

GXEJWQDLCZMKBN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl

Origin of Product

United States

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